molecular formula C22H27ClF2O5 B1672925 Halometason CAS No. 50629-82-8

Halometason

Katalognummer: B1672925
CAS-Nummer: 50629-82-8
Molekulargewicht: 444.9 g/mol
InChI-Schlüssel: GGXMRPUKBWXVHE-MIHLVHIWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Wissenschaftliche Forschungsanwendungen

      Chemie: Die Anwendungen von Halometason in der Chemie sind aufgrund seiner hauptsächlich topischen Anwendung begrenzt.

      Biologie und Medizin: Es spielt eine entscheidende Rolle bei , der Behandlung von Hauterkrankungen wie Psoriasis und Ekzemen.

  • Wirkmechanismus

  • Wirkmechanismus

    Target of Action

    Halometasone is a potent synthetic tri-halogenated corticosteroid . Its primary targets are the glucocorticoid receptors present in the cells . These receptors play a crucial role in the regulation of inflammatory responses in the body .

    Mode of Action

    Upon application, Halometasone binds to the glucocorticoid receptors, leading to changes in gene transcription . This binding inhibits the release of various cytokines, which are proteins that mediate and regulate immune and inflammatory responses .

    Biochemical Pathways

    The binding of Halometasone to glucocorticoid receptors affects several biochemical pathways. It may depress the formation, release, and activity of endogenous chemical mediators of inflammation such as kinins, histamine, liposomal enzymes, and prostaglandins . This is achieved through the induction of phospholipase A2 inhibitory proteins, also known as lipocortins .

    Result of Action

    The anti-inflammatory, anti-allergic, antipruritic (anti-itch), and vasoconstrictive actions of Halometasone result in a reduction of symptoms associated with inflammatory skin conditions . For instance, it has been used effectively in the treatment of conditions like chronic psoriasis vulgaris and non-infected acute eczematous dermatoses .

    Action Environment

    The action and efficacy of Halometasone can be influenced by various environmental factors. For example, the condition of the skin at the application site can affect the absorption of the drug. Damaged or inflamed skin may absorb more medication than healthy skin, potentially increasing the risk of systemic side effects. The use of occlusive dressings can also increase the absorption of the drug .

    Safety and Hazards

    Halometasone is harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer. Precautions include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

    Biochemische Analyse

    Biochemical Properties

    Halometasone interacts with certain enzymes and proteins in the body, primarily functioning as a corticosteroid. It is known to exert its effects by reducing the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX)

    Cellular Effects

    Halometasone has a significant impact on various types of cells and cellular processes. It is primarily used for its anti-inflammatory effects, which are achieved by reducing the production of substances that cause inflammation in the body

    Molecular Mechanism

    The molecular mechanism of Halometasone involves its role as a corticosteroid. Corticosteroids work by decreasing the body’s immune response to various diseases and reducing inflammation

    Vorbereitungsmethoden

      Synthesewege: Spezielle Synthesewege für Halometason sind nicht weit verbreitet dokumentiert. es wird durch chemische Reaktionen synthetisiert, die Modifikationen des Steroidkerns beinhalten.

      Industrielle Produktion: Details zu industriellen Produktionsverfahren sind nicht readily available.

  • Analyse Chemischer Reaktionen

      Reaktivität: Halometason unterliegt verschiedenen Reaktionen, darunter , , und .

      Häufige Reagenzien und Bedingungen: Spezielle Reagenzien und Bedingungen für diese Reaktionen werden nicht explizit berichtet.

      Hauptprodukte: Die bei diesen Reaktionen entstehenden Hauptprodukte sind nicht umfassend dokumentiert.

  • Vergleich Mit ähnlichen Verbindungen

      Einzigartigkeit: Die Einzigartigkeit von Halometason liegt in seiner tri-halogenierten Struktur und seinem spezifischen pharmakologischen Profil.

      Ähnliche Verbindungen: Während spezifische ähnliche Verbindungen hier nicht aufgeführt sind, können andere Kortikosteroide einige Eigenschaften teilen.

    Eigenschaften

    IUPAC Name

    (6S,8S,9R,10S,11S,13S,14S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H27ClF2O5/c1-10-4-11-12-5-15(24)13-6-16(27)14(23)7-19(13,2)21(12,25)17(28)8-20(11,3)22(10,30)18(29)9-26/h6-7,10-12,15,17,26,28,30H,4-5,8-9H2,1-3H3/t10-,11+,12+,15+,17+,19+,20+,21+,22+/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GGXMRPUKBWXVHE-MIHLVHIWSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C(=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)Cl)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H27ClF2O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID1048382
    Record name Halometasone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID1048382
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    444.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    50629-82-8
    Record name Halometasone
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=50629-82-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Halometasone [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050629828
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Halometasone
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB13728
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Halometasone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID1048382
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Halometasone
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.496
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name HALOMETASONE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J69Z9UU41Z
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Halometasone
    Reactant of Route 2
    Halometasone
    Reactant of Route 3
    Halometasone
    Reactant of Route 4
    Halometasone
    Reactant of Route 5
    Halometasone
    Reactant of Route 6
    Halometasone
    Customer
    Q & A

    Q1: What is Halometasone and what is its mechanism of action?

    A1: Halometasone is a potent synthetic trihalogenated corticosteroid used topically for its anti-inflammatory and antipruritic properties. While its exact mechanism of action is not fully elucidated, like other corticosteroids, it is believed to exert its effects by binding to intracellular glucocorticoid receptors. [] This binding leads to a cascade of downstream events, including the inhibition of pro-inflammatory cytokine production, reduction of vascular permeability, and suppression of inflammatory cell migration to the site of inflammation.

    Q2: What is the molecular formula and weight of Halometasone?

    A2: The molecular formula of Halometasone is C22H25ClF2O5, and its molecular weight is 454.88 g/mol.

    Q3: Is there any information on the spectroscopic data of Halometasone available in the research?

    A3: The provided research papers primarily focus on the clinical applications and efficacy of Halometasone. Detailed spectroscopic data, such as NMR or IR spectra, are not discussed in these studies.

    Q4: How stable is Halometasone in topical formulations?

    A4: Halometasone, when formulated in a cream base, has demonstrated long-term stability. Studies involving long-term use of Halometasone ointment (up to 103 days) showed no signs of degradation or reduced efficacy. []

    Q5: Are there any specific formulation strategies mentioned to enhance the stability of Halometasone?

    A5: Research indicates that incorporating specific protecting agents like polyethylene glycol fatty acid esters, higher fatty alcohol sulfates, or higher fatty alcohol glucosides can further improve the stability of Halometasone formulations and prevent degradation of the active ingredient during storage. []

    Q6: What skin conditions has Halometasone been studied for?

    A6: Research demonstrates the efficacy of Halometasone in treating a variety of dermatological conditions, including:

    • Eczema: Atopic dermatitis [, , ], chronic eczema [, , , ], hand eczema [], infant eczema [], perianal eczema [], and occupational contact dermatitis [].
    • Psoriasis: Plaque psoriasis [, , ], psoriasis vulgaris [, ].
    • Other conditions: Vitiligo [, , , , , , , , , , ], alopecia areata [, ], bullous pemphigoid [], port wine stain birthmarks [], neurodermatitis [, ], scabies nodule [], and pamoplantar keratodermia eczema [].

    Q7: Is Halometasone more effective when combined with other treatments?

    A7: Numerous studies have explored the efficacy of Halometasone in combination with other therapies:

    • Combination therapy demonstrated increased efficacy in treating: chronic eczema with Asiaticoside ointment [] and Compound Glycyrrhizin [], infant eczema with Paeonol Ointment [], vitiligo with Qu-Bai tincture [], NB-UVB phototherapy [, , ], Simiao pill [], Calcipotriol [, , ], and Compound Angelica Tincture [], alopecia areata with SNMC [], anus eczema with He-Ne laser [], and neurodermatitis with UV ion spray [].
    • Halometasone combined with Fusidic acid cream showed greater efficacy in treating subacute or chronic eczema compared to Halometasone alone. []
    • For plaque psoriasis, a sequential therapy of Halometasone and Calcipotriol cream demonstrated superior results compared to Calcipotriol alone. []

    Q8: What are the typical treatment regimens for Halometasone?

    A8: While specific treatment regimens should be determined by a healthcare professional, research indicates the following:

    • Frequency: Halometasone cream is often applied twice daily. [, , , , , , ]
    • Duration: Treatment duration can vary depending on the condition and its severity. Studies have evaluated treatment periods ranging from 2 weeks to 3 months. [, , , , , , , , ]

    Q9: What is known about the safety and tolerability of Halometasone?

    A9: Research consistently highlights the good safety profile of Halometasone:

    • Well-tolerated: Halometasone has been well tolerated in various patient populations, including children and infants. [, ]
    • Low incidence of adverse effects: Studies report a low occurrence of side effects, with most being mild and transient, such as temporary itching or burning sensation at the application site. [, , ]
    • No serious adverse events: Notably, no severe adverse events attributed to Halometasone have been reported in the provided research. []

    Q10: Is there information available on the pharmacokinetics of Halometasone from the research?

    A10: The provided research primarily focuses on clinical efficacy and safety. Detailed pharmacokinetic data, such as absorption, distribution, metabolism, and excretion (ADME) profiles, are not extensively discussed in these studies.

    Q11: Are there any studies on the systemic absorption of Halometasone after topical application?

    A11: While not extensively studied in the provided research, one study investigating the effects of Halometasone cream on serum cortisol levels suggests that high dosages (≥20 g daily for 14 days) may temporarily reduce endogenous cortisol production, indicating a potential for systemic absorption with prolonged high-dose use. []

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.